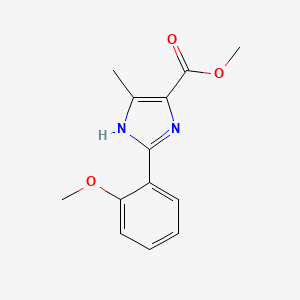
methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors, such as 2-methoxybenzaldehyde and glyoxal, in the presence of ammonium acetate.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, while the imidazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-hydroxyphenyl)-5-methyl-1H-imidazole-4-carboxylate
- Methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Methyl 2-(2-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate
Uniqueness
Methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(13(16)18-3)15-12(14-8)9-6-4-5-7-10(9)17-2/h4-7H,1-3H3,(H,14,15) |
InChI Key |
OFDHEZHNHLXZNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















